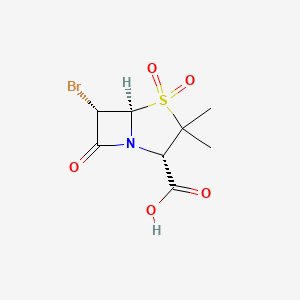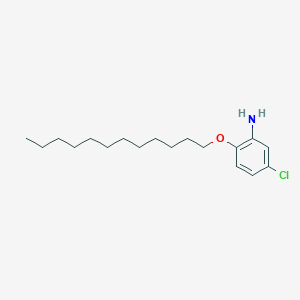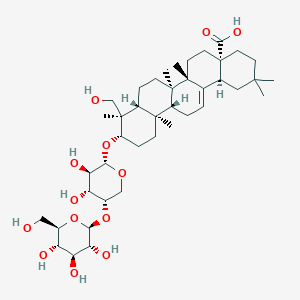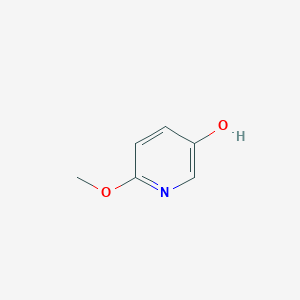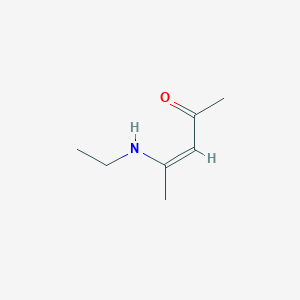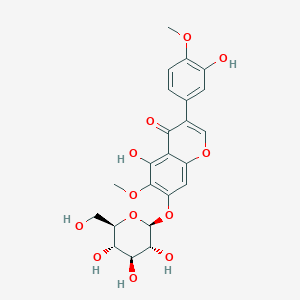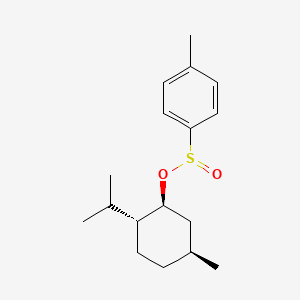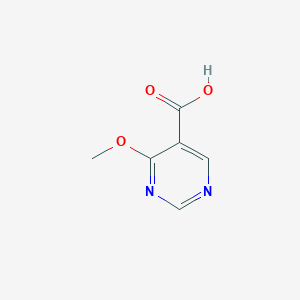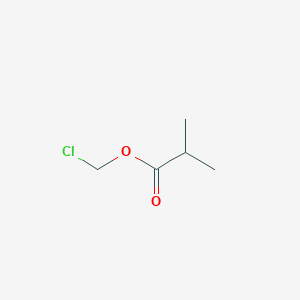
Chloromethyl isobutyrate
Descripción general
Descripción
Chloromethyl isobutyrate is an organic compound with the molecular formula C5H9ClO2 . It has a molecular weight of 136.58 .
Synthesis Analysis
The synthesis of Chloromethyl isobutyrate is often achieved through Friedel Craft reactions . One method involves the post-crosslinking of polymer precursors, direct single-step poly-condensation reaction of functional monomers, and crosslinking by external cross linkers .Molecular Structure Analysis
The molecular structure of Chloromethyl isobutyrate consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact mass is 136.029114 Da .Physical And Chemical Properties Analysis
Chloromethyl isobutyrate has a density of 1.081 g/cm3 . It has a boiling point of 124.604ºC at 760 mmHg . The compound is a flammable liquid and vapor .Aplicaciones Científicas De Investigación
1. Synthesis of Fine or Special Chemicals Chloromethyl substituted aromatic compounds, such as Chloromethyl isobutyrate, are promising key intermediates because of their easy transformation to a variety of fine or special chemicals .
Production of Polymers
These compounds can be used in the production of polymers. The chloromethylation of aromatic compounds has been well documented in the literature .
Pharmaceutical Applications
Chloromethyl isobutyrate can be used in the synthesis of pharmaceuticals. This is due to the easy transformation of chloromethyl substituted aromatic compounds .
Catalyst in Chloromethylation Reactions
Chloromethyl isobutyrate can be used as a catalyst in chloromethylation reactions. For example, it has been used in the chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid .
Micellar Catalysis
Chloromethyl isobutyrate can be used in micellar catalysis in oil/water biphasic systems. This application allows for high conversion and high selectivity for mono-chloromethylation .
Environmental Applications
Chloromethyl isobutyrate can be used in environmentally friendly catalysts which are active under mild conditions. This is important as it helps to replace highly corrosive, hazardous, and polluting acid catalysts .
Safety and Hazards
Chloromethyl isobutyrate is a flammable liquid and vapor. It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Chloromethyl isobutyrate is a chemical compound with the molecular formula C5H9ClO2 It’s worth noting that isobutyric acid, a related compound, has been found to interact with 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase in pseudomonas fluorescens .
Biochemical Pathways
These are final products of the microbiota fermentation of dietary compounds that reach the colon undigested or partially undigested . The gut microbiota is also capable of producing low levels of BCFAs, which have been scarcely studied in the context of gut-microbiota interactions .
Action Environment
The action, efficacy, and stability of Chloromethyl isobutyrate can be influenced by various environmental factors. For instance, the compound is classified as a flammable liquid and can cause serious eye damage . Therefore, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should also be stored in a well-ventilated place and kept cool . These precautions suggest that the compound’s action and stability can be significantly affected by environmental conditions.
Propiedades
IUPAC Name |
chloromethyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(2)5(7)8-3-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUWVORABZTBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433674 | |
| Record name | CHLOROMETHYL ISOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl isobutyrate | |
CAS RN |
61644-18-6 | |
| Record name | CHLOROMETHYL ISOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloromethyl 2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



